2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a bromo-substituted phenyl ring, a methoxyethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the ortho position, resulting in 2-bromo-4-methylphenol.
Etherification: The brominated phenol is then reacted with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to form 2-(2-bromo-4-methylphenoxy)-2-methoxyethane.
Amidation: Finally, the ether compound is subjected to amidation with acetic anhydride and ammonia to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.
Reduction: The acetamide moiety can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 2-(2-substituted-4-methylphenoxy)-N-(2-methoxyethyl)acetamide derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups on the phenyl ring.
Reduction: Conversion to 2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)amine.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methylphenol: A precursor in the synthesis of the target compound.
2-(2-bromo-4-methylphenoxy)ethanol: An intermediate in the synthetic route.
2-(2-bromo-4-methylphenoxy)-N-methylacetamide: A structurally related compound with a different substituent on the nitrogen atom.
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide is unique due to the combination of its bromo-substituted phenyl ring and methoxyethyl acetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-9-3-4-11(10(13)7-9)17-8-12(15)14-5-6-16-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFARJNTWWZIQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCCOC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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